3-Bromooctane 3-Bromooctane
Brand Name: Vulcanchem
CAS No.: 999-64-4
VCID: VC21176555
InChI: InChI=1S/C8H17Br/c1-3-5-6-7-8(9)4-2/h8H,3-7H2,1-2H3
SMILES: CCCCCC(CC)Br
Molecular Formula: C8H17Br
Molecular Weight: 193.12 g/mol

3-Bromooctane

CAS No.: 999-64-4

Cat. No.: VC21176555

Molecular Formula: C8H17Br

Molecular Weight: 193.12 g/mol

* For research use only. Not for human or veterinary use.

3-Bromooctane - 999-64-4

Specification

CAS No. 999-64-4
Molecular Formula C8H17Br
Molecular Weight 193.12 g/mol
IUPAC Name 3-bromooctane
Standard InChI InChI=1S/C8H17Br/c1-3-5-6-7-8(9)4-2/h8H,3-7H2,1-2H3
Standard InChI Key OELHQHILWOIUSL-UHFFFAOYSA-N
SMILES CCCCCC(CC)Br
Canonical SMILES CCCCCC(CC)Br

Introduction

Physical and Chemical Properties

Basic Identification

3-Bromooctane is identified by the CAS registry number 999-64-4 and possesses distinctive physical and chemical characteristics that make it valuable in various chemical processes . The compound is also known by several synonyms including "Octane, 3-bromo-" and "2-ethylhexyl bromide" among others . Its IUPAC standard InChIKey is OELHQHILWOIUSL-UHFFFAOYSA-N, which serves as a unique identifier in chemical databases .

Structural Characteristics

The molecular structure of 3-bromooctane consists of an eight-carbon chain with a bromine atom attached at the third position. It has a molecular weight of 193.125 g/mol and can exist in stereoisomeric forms, including the (3R)-3-bromooctane configuration . The compound's structure can be represented by the SMILES notation CCCCCC@@HBr for the (3R) stereoisomer . This three-dimensional arrangement provides specific reactivity patterns that influence its chemical behavior.

Physical Properties Data

The physical properties of 3-bromooctane are summarized in the following table:

PropertyValueUnit
Molecular Weight193.12500g/mol
Density1.108g/cm³
Boiling Point190.8°C at 760 mmHg
Flash Point56.1°C
Exact Mass192.05100-
LogP3.74020-
Index of Refraction1.45-
Melting PointNot Available-

Table 1: Physical properties of 3-bromooctane

The relatively high boiling point of 190.8°C reflects the compound's molecular weight and intermolecular forces. Its density of 1.108 g/cm³ indicates that it is heavier than water, which is characteristic of brominated compounds . The LogP value of 3.74020 suggests considerable lipophilicity, making it more soluble in organic solvents than in water .

Spectroscopic Characteristics

Infrared Spectroscopy

3-Bromooctane exhibits characteristic infrared spectral patterns that aid in its identification and structural confirmation. The National Institute of Standards and Technology (NIST) maintains gas-phase infrared spectral data for this compound, which serves as a reference standard for analytical purposes . The C-Br stretching vibration typically appears in a specific region of the spectrum, providing a diagnostic feature for identification.

Mass Spectrometry

Mass spectrometry data for 3-bromooctane reveals fragmentation patterns characteristic of brominated alkanes. The NIST database includes electron ionization mass spectral data that shows distinctive isotope patterns resulting from the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br) . These spectral characteristics are essential for analytical identification and structural verification of the compound.

Synthesis Methods

Laboratory Preparation

The synthesis of 3-bromooctane can be accomplished through several chemical routes. One common approach involves the bromination of octane using molecular bromine (Br₂) in the presence of radical initiators such as ultraviolet light or peroxides. This reaction proceeds through a free radical mechanism, where bromine radicals selectively attack the octane backbone to form the desired product.

The regioselectivity of bromination depends on several factors including reaction conditions and the stability of intermediate radical species. Careful control of reaction parameters can favor bromination at the desired third position of the octane chain.

Industrial Production

At industrial scales, 3-bromooctane production often utilizes alternative synthetic approaches. A common method involves the reaction of 3-octanol with hydrobromic acid (HBr) in the presence of suitable catalysts. This approach follows the general reaction:

CH₃(CH₂)₄CH(OH)(CH₂)₂CH₃ + HBr → CH₃(CH₂)₄CHBr(CH₂)₂CH₃ + H₂O

The reaction conditions are carefully optimized to ensure high yield and purity of the final product. Industrial processes may also incorporate continuous flow methodologies and specialized separation techniques to enhance production efficiency.

Chemical Reactivity

Nucleophilic Substitution Reactions

3-Bromooctane readily participates in nucleophilic substitution reactions, which represent its most significant reaction pathway. The bromine atom serves as an excellent leaving group, facilitating reactions with various nucleophiles. These reactions can proceed through either SN1 (unimolecular nucleophilic substitution) or SN2 (bimolecular nucleophilic substitution) mechanisms depending on reaction conditions and the nucleophile involved.

Common nucleophiles that react with 3-bromooctane include hydroxide ions (forming 3-octanol), cyanide ions (producing nitriles), and amines (yielding substituted amines). The general reaction scheme follows:

CH₃(CH₂)₄CHBr(CH₂)₂CH₃ + Nu⁻ → CH₃(CH₂)₄CH(Nu)(CH₂)₂CH₃ + Br⁻

Where Nu⁻ represents the nucleophile. The bromine at the third carbon position creates a secondary carbon center, which influences both reactivity and stereochemical outcomes of these substitution reactions.

Elimination Reactions

Under appropriate conditions, 3-bromooctane undergoes elimination reactions to form alkenes. These reactions typically require strong bases such as potassium tert-butoxide or sodium ethoxide. The elimination follows the Zaitsev rule, preferentially forming the more substituted alkene product. Two potential alkene products can form from 3-bromooctane: 2-octene and 3-octene, with the distribution depending on reaction conditions.

The elimination reaction can be represented as:

CH₃(CH₂)₄CHBr(CH₂)₂CH₃ + Base → CH₃(CH₂)₃CH=CHCH₂CH₃ or CH₃(CH₂)₄CH=CHCH₃ + Base·HBr

The competition between substitution and elimination pathways can be controlled by adjusting reaction parameters such as solvent polarity, temperature, and the choice of base.

Applications

Synthetic Intermediates

3-Bromooctane serves as a valuable intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its ability to undergo substitution reactions makes it useful for introducing the octyl group or its derivatives into larger molecular structures.

Research Applications

In scientific research, 3-bromooctane finds applications in various domains:

  • As a standard or reference compound in analytical chemistry for instrument calibration

  • In chemical reaction studies examining mechanism pathways

  • For structure-activity relationship investigations in medicinal chemistry

  • As a model compound for studying halogenated alkanes in environmental systems

The well-defined properties of 3-bromooctane make it valuable in these research contexts where reproducible results and reliable reference materials are essential.

Pharmaceutical Applications

In pharmaceutical research and development, 3-bromooctane can be utilized as a building block for synthesizing bioactive compounds. The octyl chain with a reactive bromine functionality allows for further elaboration into molecules of pharmaceutical interest. The compound may serve as an intermediate in the preparation of drugs that target specific biological pathways.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator